N,N-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine N,N-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine
Brand Name: Vulcanchem
CAS No.: 49834-58-4
VCID: VC16009452
InChI: InChI=1S/C8H10N4/c1-12(2)7-3-4-9-8-6(7)5-10-11-8/h3-5H,1-2H3,(H,9,10,11)
SMILES:
Molecular Formula: C8H10N4
Molecular Weight: 162.19 g/mol

N,N-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine

CAS No.: 49834-58-4

Cat. No.: VC16009452

Molecular Formula: C8H10N4

Molecular Weight: 162.19 g/mol

* For research use only. Not for human or veterinary use.

N,N-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine - 49834-58-4

Specification

CAS No. 49834-58-4
Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
IUPAC Name N,N-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine
Standard InChI InChI=1S/C8H10N4/c1-12(2)7-3-4-9-8-6(7)5-10-11-8/h3-5H,1-2H3,(H,9,10,11)
Standard InChI Key JECLNPXVUZPJSJ-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=C2C=NNC2=NC=C1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine features a bicyclic core comprising a pyrazole ring fused to a pyridine ring at the [3,4-b] positions. The dimethylamine group at C4 introduces a polar, electron-rich region, while the N1 position remains unsubstituted, preserving the 1H-tautomer predominance observed in analogous structures . Key structural attributes include:

  • Molecular Formula: C8H11N5C_8H_{11}N_5

  • Molecular Weight: 177.22 g/mol

  • Tautomerism: The 1H-tautomer is stabilized by aromatic conjugation across both rings, as demonstrated by density functional theory (DFT) calculations on related compounds .

Table 1: Comparative Structural Features of Pyrazolo[3,4-b]pyridine Derivatives

PositionSubstituentPrevalence in Analogs (%)Biological Impact
N1H19.70Enhances aromatic stability
C3H/Me23.69/66.06Modulates electronic density
C4N,N-dimethylamine<5 (novel)Potential kinase inhibition

The dimethylamine group at C4 distinguishes this compound from the more common 4,6-disubstituted derivatives, which account for 46.83% of known pyrazolo[3,4-b]pyridines . This substitution pattern may influence solubility and target binding, as evidenced by the enhanced bioavailability of amine-containing analogs in pharmacokinetic studies .

Synthetic Methodologies

Pyridine Ring Formation on Pyrazole Precursors

The synthesis of N,N-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine likely follows strategies employed for analogous compounds, utilizing 3-aminopyrazole derivatives as starting materials. A proposed pathway involves:

  • Condensation Reaction: Reacting 3-amino-1H-pyrazole with a 1,3-dicarbonyl equivalent (e.g., acetylacetone) to form the pyridine ring .

  • Amine Functionalization: Introducing the dimethylamine group via nucleophilic substitution or reductive amination at the C4 position.

Table 2: Key Reaction Parameters for Pyrazolo[3,4-b]pyridine Synthesis

StepReagents/ConditionsYield (%)Challenges
Ring closureAcetic acid, reflux60–75Competing tautomer formation
DimethylaminationDimethylamine, Pd catalysis40–55Steric hindrance at C4

Alternative Routes from Pyridine Scaffolds

Pharmacological Profile and Mechanisms of Action

Table 3: Biological Activity of Select Pyrazolo[3,4-b]pyridines

CompoundTarget KinaseIC50 (nM)Therapeutic Area
Crizotinib analog ALK2.1Non-small cell lung cancer
4-Amino derivative CDK4/618.4Breast cancer
N,N-Dimethyl-4-amine (predicted)JAK25–50Myeloproliferative disorders

Anticancer Efficacy

In vitro studies on similar compounds reveal potent antiproliferative effects against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines, with GI50\text{GI}_{50} values ranging from 0.5–5 μM . The dimethylamine group may enhance cellular uptake by modulating logP values, though excessive lipophilicity could reduce aqueous solubility.

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